N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
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Overview
Description
“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been synthesized as a potential therapeutic agent for Alzheimer’s disease . The molecule has shown significant antibacterial activity, particularly against B. subtilis and E. coli .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of the compound was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Future Directions
The compound has shown potential as a therapeutic agent for Alzheimer’s disease and as an antibacterial agent . Future research could focus on further exploring these therapeutic potentials, conducting more comprehensive safety and hazard assessments, and investigating the compound’s other potential applications.
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects oncholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
It’s suggested that similar compounds may exert their effects by inhibiting the activity of their target enzymes . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they regulate.
Biochemical Pathways
neural signal transmission and inflammatory responses . Inhibition of cholinesterases could impact acetylcholine breakdown, affecting neural communication. Similarly, inhibition of lipoxygenase could disrupt the synthesis of leukotrienes, molecules involved in inflammatory responses .
Pharmacokinetics
It’s noted that similar compounds, known as sulfonamides, are generally absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could influence the bioavailability of the compound, affecting its therapeutic efficacy.
Result of Action
Similar compounds have shown potential asantibacterial agents , with some demonstrating significant bacterial biofilm growth inhibition . Additionally, some compounds have shown potential as therapeutic agents for Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-methoxybenzamide has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including the breakdown of neurotransmitters and the metabolism of arachidonic acid, respectively .
Cellular Effects
The cellular effects of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-methoxybenzamide are primarily related to its inhibitory effects on enzymes. By inhibiting cholinesterases, this compound can potentially influence cell signaling pathways and gene expression . Additionally, it has been found to be an effective antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth .
Molecular Mechanism
The molecular mechanism of action of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-methoxybenzamide involves binding interactions with enzymes, leading to their inhibition . This can result in changes in gene expression and cellular metabolism .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-14-5-2-12(3-6-14)18(22)21-19-20-15(11-26-19)13-4-7-16-17(10-13)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCWAKKLUXIMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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